3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
Overview
Description
3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a pyrazolopyrimidine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. The inhibition of CK2 activity by 3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol leads to the modulation of different signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol have been extensively studied. It has been reported to inhibit the growth of different cancer cell lines, including breast, lung, and prostate cancer cells. In addition, it has been shown to reduce the production of inflammatory cytokines in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. Furthermore, this compound has been reported to exhibit analgesic activity in animal models of pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol in lab experiments is its specificity towards CK2. This allows for the selective modulation of different signaling pathways and biological processes. In addition, this compound has been reported to exhibit good pharmacokinetic properties, making it a promising drug candidate. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.
Future Directions
There are several future directions for the research on 3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol. One of the main directions is the development of more potent and selective CK2 inhibitors based on the structure of this compound. In addition, the potential use of this compound as a tool for studying the role of CK2 in different biological systems needs to be further explored. Furthermore, the evaluation of the anticancer, anti-inflammatory, and analgesic activities of this compound in preclinical and clinical studies is warranted. Finally, the potential use of this compound in combination with other drugs or therapies needs to be investigated.
Conclusion:
In conclusion, 3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol is a promising compound with potential applications in medicinal chemistry, pharmacology, and biochemistry. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully explore the potential of this compound in different fields.
Scientific Research Applications
3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit anticancer, anti-inflammatory, and analgesic activities. In addition, it has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been used as a tool for studying the role of CK2 in different biological systems.
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-8-6-12(18)17-13(16-8)10(7-15-17)9-4-2-3-5-11(9)14/h2-7,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJAHVIAZGCNIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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